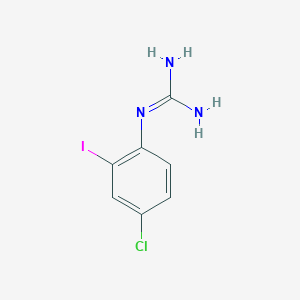
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of two bromine atoms, a methoxy group, and a benzyl group attached to the aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.
Benzylation: The final step involves the attachment of the benzyl group to the nitrogen atom of the aniline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new aniline derivatives.
科学研究应用
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, dyes, and other industrial products.
作用机制
The mechanism of action of 2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
2-Bromo-N-(2-bromophenyl)aniline: Lacks the methoxy and benzyl groups, leading to different chemical properties.
N-(4-Methoxybenzyl)aniline: Lacks the bromine atoms, resulting in different reactivity and applications.
2-Bromo-N-(4-methoxybenzyl)aniline: Lacks one bromine atom, which may affect its chemical behavior.
Uniqueness
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline is unique due to the presence of both bromine atoms and the methoxybenzyl group
属性
分子式 |
C20H17Br2NO |
|---|---|
分子量 |
447.2 g/mol |
IUPAC 名称 |
2-bromo-N-(2-bromophenyl)-N-[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C20H17Br2NO/c1-24-16-12-10-15(11-13-16)14-23(19-8-4-2-6-17(19)21)20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
InChI 键 |
PZBYAUDELNZMDC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)


![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)



![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)

![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)


![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)
